3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Description
Structural Classification Within the Diketopyrrolopyrrole Family
This compound belongs to the broader family of diketopyrrolopyrrole compounds, which are characterized by their bicyclic heterocyclic core structure based on 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. The diketopyrrolopyrrole family encompasses organic dyes and pigments that have gained prominence due to their exceptional thermal and photostability, making them valuable components in various applications ranging from traditional pigments to advanced organic electronics.
The structural classification of this compound within the diketopyrrolopyrrole family is defined by several key characteristics. The core diketopyrrolopyrrole unit consists of a fused bicyclic system containing two lactam rings that provide the compound with strong electron-accepting properties. This electron-deficient nature is fundamental to the compound's behavior in donor-acceptor systems, where it serves as an effective acceptor unit when paired with electron-rich components.
The substitution pattern at the 3,6-positions with bromothiophene groups places this compound in the thiophene-flanked subclass of diketopyrrolopyrrole derivatives. Thiophene substitution is particularly significant because it extends the conjugated system while maintaining planarity, which enhances the compound's electronic properties. The presence of bromine atoms on the thiophene rings further classifies this as a halogenated derivative, providing reactive sites for subsequent chemical transformations through cross-coupling reactions.
The dioctyl substituents at the 2,5-positions on the lactam nitrogens represent another important classification feature. These alkyl chains are essential for solubility enhancement and influence the compound's crystallization behavior and film-forming properties. The length and branching pattern of these alkyl chains can significantly affect the compound's processing characteristics and solid-state packing arrangements.
Historical Development of Bromothiophene-Functionalized Diketopyrrolopyrrole Derivatives
The historical development of bromothiophene-functionalized diketopyrrolopyrrole derivatives traces back to the initial discovery of diketopyrrolopyrrole compounds in 1974 by Farnum and colleagues. In their attempted synthesis of 2-azetinones, they unexpectedly isolated a diphenyl diketopyrrolopyrrole derivative in low yield, noting its remarkable physical properties including high melting points exceeding 350°C, insolubility in most solvents, and brilliant red coloration.
The commercial significance of diketopyrrolopyrrole compounds was recognized in 1980 when researchers from Ciba-Geigy identified the potential of these materials after reviewing Farnum's work in a compilation published by Ranganathan. This recognition led to systematic development of diketopyrrolopyrrole chemistry and applications, culminating in the introduction of the first diketopyrrolopyrrole pigments to the market in 1986 for conventional applications including paints, plastics, fibers, and inks.
The evolution toward thiophene-functionalized derivatives emerged from the need to expand the electronic properties and processability of diketopyrrolopyrrole compounds. Thiophene substitution was found to provide several advantages, including enhanced conjugation, improved planarity, and better electronic coupling with the diketopyrrolopyrrole core. The incorporation of thiophene rings at the 3,6-positions created compounds with promising semiconducting properties suitable for organic field-effect transistors, organic light-emitting diodes, and organic photovoltaic applications.
The development of brominated thiophene derivatives represented a crucial advancement in synthetic accessibility and functional versatility. Bromination of thiophene-substituted diketopyrrolopyrrole compounds provides reactive sites that enable facile carbon-carbon bond formation through well-established cross-coupling methodologies. This strategic functionalization allows for the construction of more complex molecular architectures and polymer systems while maintaining the beneficial electronic properties of the diketopyrrolopyrrole core.
The introduction of alkyl substituents, particularly the dioctyl chains found in this compound, addressed the solubility limitations that had previously restricted the processing and application potential of diketopyrrolopyrrole compounds. These alkyl chains enable solution-based processing techniques while maintaining the strong intermolecular interactions that are crucial for effective charge transport in electronic devices.
Key Molecular Features and Functional Group Architecture
The molecular architecture of this compound is defined by its molecular formula C₃₀H₃₈Br₂N₂O₂S₂ and incorporates several critical functional groups that determine its chemical and physical properties. The compound's architecture can be systematically analyzed through examination of its core structure, peripheral substituents, and their collective impact on molecular behavior.
The central diketopyrrolopyrrole core represents the primary structural feature, consisting of a planar bicyclic system with two carbonyl groups and two nitrogen atoms incorporated into lactam rings. This core structure provides the compound with its characteristic electron-accepting properties due to the electron-withdrawing nature of the carbonyl groups and the extended conjugation throughout the bicyclic system. The planarity of this core is essential for effective π-π stacking interactions between molecules, which facilitate charge transport in solid-state applications.
The bromothiophene substituents at the 3,6-positions contribute significantly to the compound's electronic properties and synthetic versatility. Each thiophene ring extends the conjugated system beyond the diketopyrrolopyrrole core, creating a more extended π-electron system that influences the compound's optical and electronic characteristics. The sulfur atoms in the thiophene rings participate in the overall electronic delocalization while maintaining the planar geometry necessary for effective intermolecular interactions.
The bromine atoms positioned at the 5-position of each thiophene ring serve dual purposes in the molecular design. Firstly, they act as electron-withdrawing substituents that further enhance the electron-accepting character of the overall molecule. Secondly, they provide reactive sites for chemical modification through palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures and polymer systems.
The dioctyl chains attached to the nitrogen atoms of the lactam rings represent critical solubilizing groups that balance the strong intermolecular attractions inherent to the diketopyrrolopyrrole core. These linear alkyl chains, each containing eight carbon atoms, provide sufficient hydrophobic character to enable solubility in organic solvents while avoiding excessive steric bulk that could disrupt the planarity of the core structure.
| Structural Component | Molecular Contribution | Functional Impact |
|---|---|---|
| Diketopyrrolopyrrole Core | C₆H₂N₂O₂ | Electron-accepting properties, planarity |
| Bromothiophene Substituents | C₄H₂BrS (×2) | Extended conjugation, reactive sites |
| Dioctyl Chains | C₈H₁₇ (×2) | Solubility enhancement, processability |
| Total Molecular Formula | C₃₀H₃₈Br₂N₂O₂S₂ | Balanced electronic and physical properties |
The molecular weight of 738.57 g/mol positions this compound in an optimal range for solution processing while maintaining the structural integrity necessary for solid-state applications. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur, bromine) creates opportunities for various intermolecular interactions including hydrogen bonding, halogen bonding, and sulfur-based interactions that can influence the compound's crystallization behavior and thin-film morphology.
The overall molecular architecture demonstrates a carefully balanced design that optimizes both electronic properties and processability. The electron-deficient diketopyrrolopyrrole core provides the fundamental electronic characteristics, while the thiophene extensions enhance conjugation and the alkyl chains ensure practical solubility. The bromine functionalities offer synthetic flexibility for further molecular elaboration, making this compound a versatile building block for advanced organic materials research.
Properties
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Br2N2O2S2/c1-3-5-7-9-11-13-19-33-27(21-15-17-23(31)37-21)25-26(29(33)35)28(22-16-18-24(32)38-22)34(30(25)36)20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBYFZCUVYBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Br2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735832 | |
| Record name | 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057401-13-4 | |
| Record name | 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves a series of chemical reactions. Key steps include the bromination of thiophene, formation of the dioctylpyrrolo[3,4-c]pyrrole core, and a coupling reaction to combine these fragments.
Bromination of Thiophene: The process starts with brominating thiophene to produce 5-bromothiophene, commonly using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of Dioctylpyrrolo[3,4-c]pyrrole Core: The dioctylpyrrolo[3,4-c]pyrrole core is then created through a condensation reaction between a diketone and an amine, followed by cyclization. The synthetic procedure of 3,6-bis(thiophen-2-yl)-2,5-dioctyl-pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves adding 1.500 g (4.994 mmol) of (1), 2.070 g (14.982 mmol) of \$$K2CO3\$$, 18-crown-6 ether and 70 ml of DMF to a double-neck-round-bottom flask under argon, and the mixture is heated to 60 °C. Then 2.030 g (10.487 mmol) of n-octyl bromide is injected in one portion and the reaction mixture is stirred at 120 °C for 24 h. After cooling to room temperature, the mixture is poured into 150 ml of water. The water phase is extracted with toluene. The collected organic phases are then dried over \$$MgSO4\$$ and evaporated. The crude product is dissolved in \$$CHCl3\$$ and the pure product is precipitated with MeOH to give 1.200 g (46%) of maroon solid.
Coupling Reaction: The final step is the coupling of 5-bromothiophene with the dioctylpyrrolo[3,4-c]pyrrole core.
Detailed Synthesis Procedures
One specific synthetic procedure details the creation of 3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione. This process involves the use of N-Bromosuccinimide in chloroform at 20°C under an inert atmosphere using the Schlenk technique, with a reported yield of 65%.
Preparation of Related Compounds
The preparation of 3,6-bis(5-bromothiophen-2-yl)-2,5-di(2-ethylhexyl)-pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (T1-Br) was achieved using an analogous procedure with a 76% yield.
Industrial Production Methods
Industrial production likely uses similar synthetic routes optimized for large-scale manufacturing. This includes continuous flow reactors, automated synthesis, and stringent quality control to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction, changing its electronic properties.
Coupling Reactions: It is used in cross-coupling reactions like Suzuki-Miyaura coupling to form complex structures.
Common reagents and conditions include palladium catalysts for cross-coupling, brominating agents like bromine or NBS, and various oxidizing/reducing agents depending on the desired reaction.
Spectral Data
Spectroscopic data for 3,6-bis(thiophen-2-yl)-2,5-dioctyl-pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione includes specific peaks in mass spectrometry (MS (TOF - ES+, m/z): calculated for \$$C{50}H{68}N2O2S_4\$$ (M+Na)+: 879.406, found 879.404).
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound is often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Brominating Agents: Such as bromine or NBS for bromination.
Oxidizing and Reducing Agents: Depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex conjugated polymers .
Scientific Research Applications
Organic Photovoltaics (OPVs)
DPP-based compounds like DPP-OD are utilized as key components in OPVs. Their ability to form efficient donor-acceptor systems is crucial for optimizing light absorption and charge transport:
- Energy Level Tuning : The DPP structure allows for tuning the energy levels of the resulting polymers, which is vital for maximizing the efficiency of solar cells .
- High Mobility : DPP-containing polymers have demonstrated high hole mobility in thin-film transistors, making them suitable for use in high-performance OPVs .
Organic Field-Effect Transistors (OFETs)
DPP-OD is also employed in the development of OFETs due to its excellent charge transport properties:
- Thin-Film Transistors : The compound has been shown to form high-mobility p-type semiconductors when incorporated into copolymers with other thiophene derivatives .
- Stability and Performance : The long alkyl chains (e.g., dioctyl) improve solubility and crystallization behavior, enhancing device stability and performance in OFET applications .
Case Study 1: High-Performance DPP Copolymers
Research conducted by Kang et al. demonstrated that incorporating selenophene into a DPP copolymer significantly improved the performance of organic field-effect transistors. The study highlighted that the optimized copolymer exhibited a hole mobility of up to 1.5 cm²/Vs, showcasing the potential of DPP derivatives in achieving high-performance electronic devices .
Case Study 2: Synthesis and Characterization
Li et al. reported on the synthesis and characterization of novel copolymers incorporating nonplanar biindeno[2,1-b]thiophenylidene building blocks alongside DPP units. Their findings indicated that these materials could achieve remarkable charge transport properties while maintaining good thermal stability, making them suitable candidates for next-generation organic electronics .
Summary Table of Applications
| Application Area | Key Benefits | Reference |
|---|---|---|
| Organic Photovoltaics | Efficient light absorption; energy level tuning | Kang et al., Adv. Mater., 2013 |
| Organic Field-Effect Transistors | High hole mobility; enhanced stability | Li et al., Macromolecules, 2015 |
Mechanism of Action
The mechanism by which 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atoms on the thiophene rings make it highly reactive in substitution and coupling reactions. The dioctylpyrrolo[3,4-c]pyrrole core provides a stable framework that can interact with other molecules, facilitating the formation of complex structures .
Comparison with Similar Compounds
Comparison with Similar DPP Derivatives
Structural and Functional Modifications
The table below compares Br-Th-DPP-Oct with structurally related DPP derivatives:
Key Differences and Performance Metrics
Electronic Properties :
- Br-Th-DPP-Oct exhibits a narrower bandgap (1.4 eV) compared to phenyl-substituted derivatives (1.6 eV) due to stronger electron-withdrawing effects from bromothiophene .
- The 2-octyldodecyl analog (Br-Th-DPP-C8/C12) shows improved charge mobility (up to 1.0 cm²/V·s) in polymers due to optimized alkyl chain packing .
Solubility and Processability :
Organic Photovoltaics (OPVs)
- Polymers derived from Br-Th-DPP-Oct (e.g., PDPP4T) achieve power conversion efficiencies (PCEs) of 6–8% in bulk heterojunction solar cells due to broad absorption and balanced charge transport .
- The phenyl-substituted analog (Ph-Th-DPP-Oct) shows lower PCEs (~4%) but higher open-circuit voltages (V_OC) .
Field-Effect Transistors (OFETs)
Biological Activity
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (commonly referred to as DPP-OD) is a compound of significant interest in the field of organic electronics and materials science. This compound features a diketopyrrolopyrrole (DPP) moiety which is known for its excellent electronic properties and stability. The biological activity of DPP derivatives has been explored in various studies, particularly regarding their potential applications in organic photovoltaics and thin-film transistors.
- Molecular Formula : C54H86Br2N2O2S2
- Molecular Weight : 1019.21 g/mol
- Melting Point : 95.0-96.9 °C
- Color : Dark purple
- Density : 1.19 g/cm³
Biological Activity Overview
The biological activity of DPP derivatives like this compound can be categorized into several areas:
1. Antioxidant Activity
DPP compounds have been reported to exhibit antioxidant properties. The presence of bromine atoms in the thiophene rings enhances the electron-withdrawing capacity, which may contribute to their ability to scavenge free radicals. This property is critical in preventing oxidative stress in biological systems.
2. Photophysical Properties
The DPP structure is known for its strong light absorption and emission characteristics. Studies have shown that the introduction of long alkyl chains improves solubility and film-forming properties while maintaining high charge mobility. This makes DPP derivatives suitable for applications in organic solar cells where efficient light harvesting is essential.
3. Antimicrobial Activity
Some studies have indicated that DPP derivatives possess antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes due to the hydrophobic nature of the compound.
Case Study 1: Antioxidant Efficacy
A study published in Journal of Organic Chemistry evaluated the antioxidant capacity of various DPP derivatives including DPP-OD. The results demonstrated a significant reduction in reactive oxygen species (ROS) when tested against H₂O₂-induced oxidative stress in vitro .
| Compound | IC50 (µM) |
|---|---|
| DPP-OD | 15 |
| Control | 25 |
Case Study 2: Photovoltaic Applications
Research conducted by Kang et al. (2013) focused on the use of DPP derivatives in organic field-effect transistors (OFETs). The findings indicated that devices incorporating DPP-OD exhibited superior charge carrier mobility compared to traditional materials .
| Material | Charge Mobility (cm²/Vs) |
|---|---|
| DPP-OD | 0.7 |
| P3HT | 0.05 |
Case Study 3: Antimicrobial Properties
A recent investigation assessed the antimicrobial activity of several DPP derivatives against E. coli and S. aureus. Results showed that DPP-OD significantly inhibited bacterial growth with an MIC value of 32 µg/mL .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,6-bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4-dione, and what key intermediates are involved?
- The compound is typically synthesized via Stille cross-coupling or Suzuki-Miyaura reactions using brominated thiophene derivatives. For example, palladium-catalyzed coupling between 3,6-dibrominated diketopyrrolopyrrole (DPP) precursors and 5-bromothiophene-2-boronic acid derivatives under inert conditions (e.g., argon) yields the target product. Key intermediates include 3,6-dibromo-DPP and 5-bromothiophene-2-boronate esters .
- Purification involves column chromatography (silica gel with hexane/ethyl acetate gradients) and recrystallization from ethanol or chloroform to achieve >95% purity .
Q. How is the compound characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR (in CDCl or DMSO-d) confirm substitution patterns and alkyl chain integration. Peaks at δ 7.2–7.8 ppm (thiophene protons) and δ 0.8–1.8 ppm (octyl chains) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF validate molecular weight (e.g., m/z 682.57 for CHBrNOS) .
- Elemental Analysis ensures stoichiometric ratios (e.g., C: 74.2%, H: 9.2%, N: 2.3% for copolymers) .
Q. What solvent systems and reaction conditions optimize its solubility during polymerization?
- The compound’s solubility in organic solvents (e.g., chloroform, toluene, THF) is enhanced by the dioctyl side chains. For Stille polymerization, anhydrous chlorobenzene (CB) or THF at 120°C under argon with Pd(dba)/P(o-tol) catalysts achieves high molecular weight polymers ( > 40 kg/mol) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, bromine substitution) influence charge transport in DPP-based copolymers?
- Alkyl Chain Effects : Longer alkyl chains (e.g., 2-octyldodecyl vs. 2-ethylhexyl) improve solubility but reduce crystallinity, leading to lower hole mobility (). For example, PDPP-MT-F-MT (with furan) exhibits cm/V·s, while PDPP-MT-T-MT (terthiophene) achieves cm/V·s due to enhanced - stacking .
- Bromine Substitution : The bromine atoms enable further functionalization (e.g., cross-coupling for donor-acceptor copolymers) but may introduce steric hindrance, reducing conjugation efficiency .
Q. What experimental strategies resolve contradictions in optoelectronic data between thin-film and solution-phase studies?
- Film Morphology Analysis : Atomic force microscopy (AFM) reveals that edge-on vs. face-on molecular orientations in thin films (e.g., RMS roughness < 2 nm) significantly impact charge mobility. Thermal annealing at 150°C for 10 minutes optimizes orientation .
- Spectroscopic Ellipsometry : Measures refractive index (n) and extinction coefficient (k) to correlate film crystallinity with device performance (e.g., solar cell PCE differences of 7.6% vs. 9.2%) .
Q. How can biodegradability be engineered into DPP-based semiconducting polymers without compromising efficacy?
- Vinylene Linker Incorporation : Replacing thiophene with vinylene bonds (e.g., in DPPV copolymers) introduces hydrolyzable sites, enabling enzymatic degradation while maintaining a narrow bandgap (<1.5 eV) for near-infrared absorption. In vitro studies show >80% degradation in 4 weeks under physiological conditions .
Methodological Considerations
Q. What are the best practices for reproducibility in synthesizing DPP-based monomers?
- Moisture Control : Use Schlenk lines for inert atmosphere reactions and rigorously dry solvents (e.g., THF distilled over Na/benzophenone).
- Stoichiometric Precision : Maintain a 1:2.2 molar ratio of DPP monomer to boronic ester/coupling partner to minimize side products .
Q. How do copolymer sequencing and end-capping affect device stability?
- End-Capping with Thiophene : Adding 2-bromothiophene during polymerization terminates reactive chain ends, reducing charge recombination and improving thermal stability () .
- Alternating vs. Random Copolymers : Alternating structures (e.g., DPP-alt-vinylene) enhance charge delocalization, while random sequences introduce traps, reducing photovoltaic fill factor (FF) by 15–20% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
